molecular formula C20H26N2O3 B2497771 ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate CAS No. 863006-28-4

ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No. B2497771
CAS RN: 863006-28-4
M. Wt: 342.439
InChI Key: CBBLWVHDLFKUGC-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate, also known as EDP-420, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, EDP-420 has the potential to increase levels of endocannabinoids and provide therapeutic benefits.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of related compounds, where methodologies like the amination method have been employed to create new compounds, characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis (Idhayadhulla, Surendra Kumar, & Nasser, 2010). These studies provide foundational knowledge on the structural and electronic properties of these compounds.

Quantum Chemical Studies

Several studies have utilized quantum chemical calculations to evaluate the molecular structure, spectroscopic properties, and chemical reactivity of related pyrrole derivatives. Through experimental and theoretical approaches like Density Functional Theory (DFT), researchers have analyzed the formation, stability, and interaction energies within these molecules, offering insights into their chemical behavior and potential for further chemical reactions (Singh et al., 2013).

Molecular Interaction Analysis

The study of molecular interactions, particularly hydrogen bonding, plays a crucial role in understanding the dimerization and stabilization of these compounds. Techniques like Atoms in Molecules (AIM) theory have been applied to assess the strength and nature of intra- and intermolecular interactions, which are critical for the compound's physical properties and reactivity (Singh et al., 2014).

Non-linear Optical (NLO) Properties

Research into the non-linear optical properties of related compounds has revealed their potential use in NLO materials. The determination of hyperpolarizability values through quantum chemical studies suggests the suitability of these compounds for applications in optical technologies (Singh, Rawat, & Sahu, 2014).

Antioxidant Activity

Some derivatives of the pyrrole compound have been synthesized and evaluated for their antioxidant activity, demonstrating the potential for medical and pharmaceutical applications. These studies compare the antioxidant efficacy of the synthesized compounds to standard antioxidants like ascorbic acid, providing a basis for further exploration into their therapeutic uses (Zaki et al., 2017).

properties

IUPAC Name

ethyl 1-ethyl-3,5-dimethyl-4-(1-phenylethylcarbamoyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-6-22-15(5)17(13(3)18(22)20(24)25-7-2)19(23)21-14(4)16-11-9-8-10-12-16/h8-12,14H,6-7H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBLWVHDLFKUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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